

An In-depth Technical Guide to **tert-Butyl 5-bromoindoline-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 5-bromoindoline-1-carboxylate*

Cat. No.: *B141010*

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CAS Number: 261732-38-1

This technical guide provides a comprehensive overview of **tert-butyl 5-bromoindoline-1-carboxylate**, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role as a versatile building block for the synthesis of bioactive molecules.

Chemical and Physical Properties

tert-Butyl 5-bromoindoline-1-carboxylate is a halogenated heterocyclic compound featuring an indoline scaffold. The presence of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it an ideal substrate for a variety of organic reactions, particularly palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of **tert-Butyl 5-bromoindoline-1-carboxylate**

Property	Value
CAS Number	261732-38-1
Molecular Formula	C ₁₃ H ₁₆ BrNO ₂
Molecular Weight	298.18 g/mol
Appearance	White to off-white solid
Melting Point	85-89 °C
Boiling Point	396.4±37.0 °C (Predicted)
Density	1.40±0.1 g/cm ³ (Predicted)
Solubility	Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Spectroscopic Data

The synthesis of **tert-butyl 5-bromoindoline-1-carboxylate** is typically achieved through the N-Boc protection of 5-bromoindoline.

Table 2: Spectroscopic Data of **tert-Butyl 5-bromoindoline-1-carboxylate**

Spectroscopy	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.55 (d, J=1.8 Hz, 1H), 7.18 (dd, J=8.4, 1.8 Hz, 1H), 6.78 (d, J=8.4 Hz, 1H), 4.02 (t, J=8.4 Hz, 2H), 3.09 (t, J=8.4 Hz, 2H), 1.55 (s, 9H)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 151.9, 142.8, 131.9, 129.8, 126.9, 115.8, 112.7, 80.9, 53.6, 28.5, 28.4

Applications in Organic Synthesis and Medicinal Chemistry

tert-Butyl 5-bromoindoline-1-carboxylate serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position provides a

reactive handle for introducing various substituents through cross-coupling reactions, while the Boc group protects the nitrogen and can be easily removed under acidic conditions.

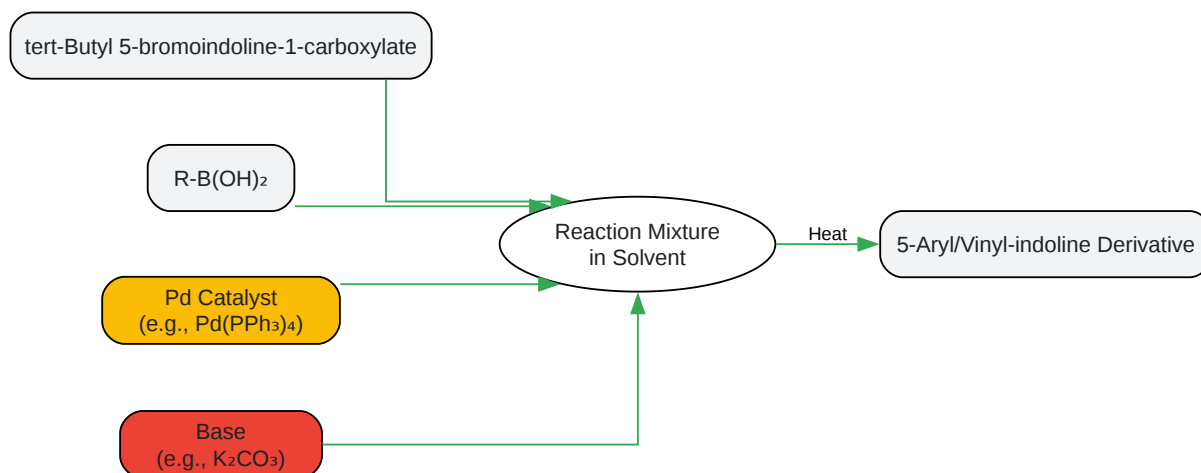
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of complex molecular scaffolds found in many pharmaceutical agents.

The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the indoline ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- In a reaction vessel, combine **tert-butyl 5-bromoindoline-1-carboxylate** (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.05 equiv.), and a base like potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0 equiv.).
- Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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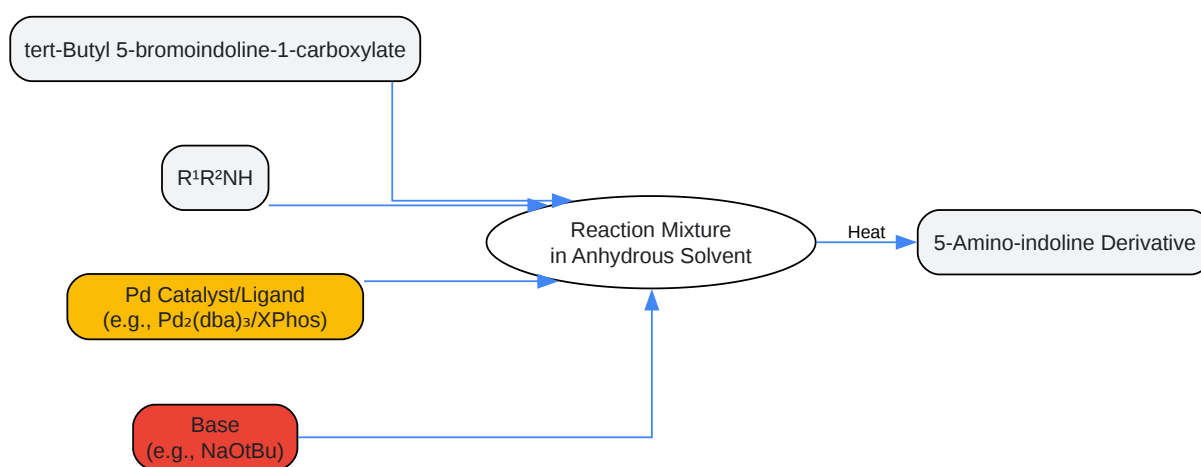
Figure 1: Workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position of the indoline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- To an oven-dried reaction vessel, add **tert-butyl 5-bromoindoline-1-carboxylate** (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).
- Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- Seal the vessel and heat the reaction mixture under an inert atmosphere at 80-110 °C.
- Monitor the reaction progress by TLC or LC-MS.

- After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.



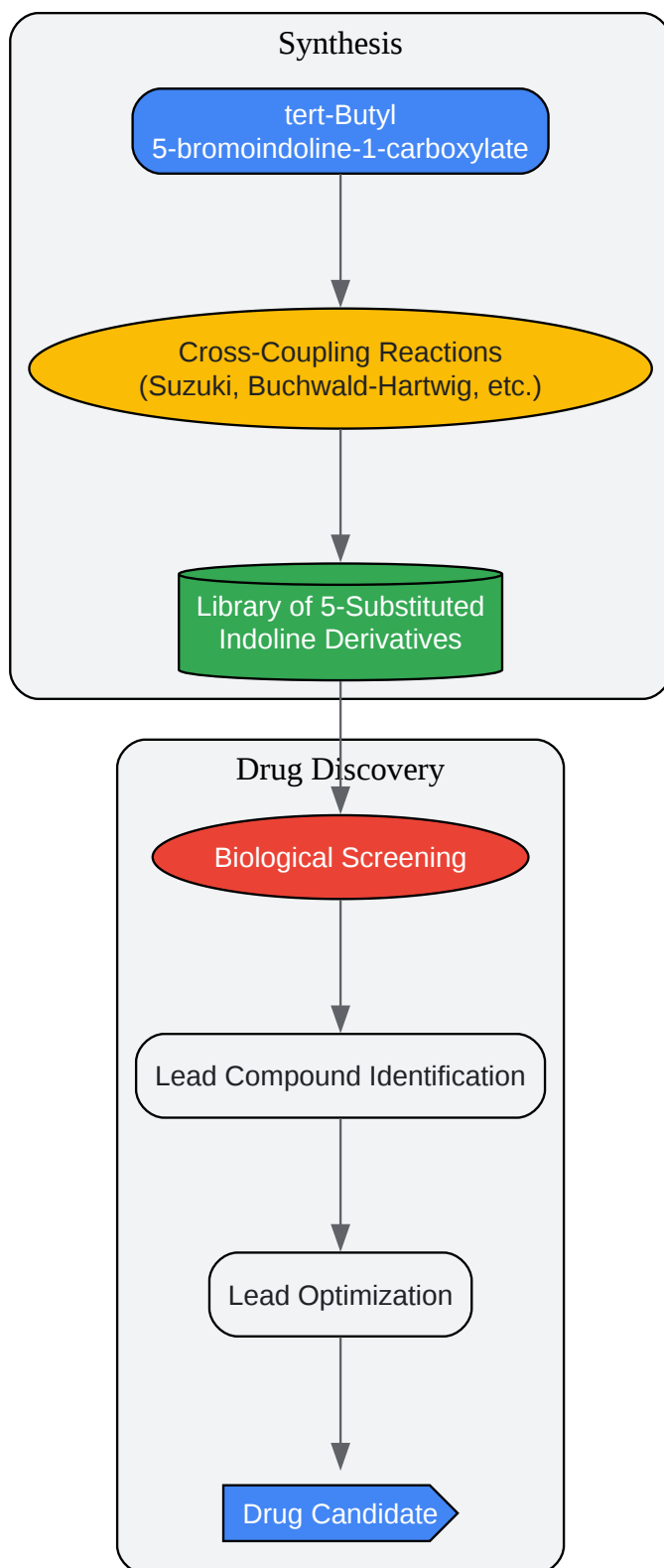
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Figure 2: Workflow for the Buchwald-Hartwig amination reaction.

Role in the Synthesis of Bioactive Compounds

While direct biological activity of **tert-butyl 5-bromoindoline-1-carboxylate** is not extensively reported, its utility lies in its role as a precursor to a diverse range of substituted indolines. Indoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The functionalization at the 5-position, facilitated by this starting material, is a key strategy for modulating the pharmacological profiles of these molecules.

Although a direct link to a specific signaling pathway for **tert-butyl 5-bromoindoline-1-carboxylate** itself is not established in the current literature, the derivatives synthesized from it are often designed to target specific biological pathways implicated in disease. For instance, the introduction of specific aryl or amino functionalities can lead to compounds that inhibit protein kinases, modulate receptor activity, or interfere with protein-protein interactions.



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Figure 3: Logical relationship in drug discovery.

Safety and Handling

tert-Butyl 5-bromoindoline-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 3: General Safety Information

Hazard	Precaution
Skin Irritation	Avoid contact with skin. Wash thoroughly after handling.
Eye Irritation	Avoid contact with eyes. Use safety glasses.
Inhalation	Avoid breathing dust. Use in a well-ventilated area.
Ingestion	Do not ingest. Wash hands before eating or drinking.

Conclusion

tert-Butyl 5-bromoindoline-1-carboxylate is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic functionalization with a bromine atom and a Boc protecting group allows for the efficient and selective synthesis of a wide array of 5-substituted indoline derivatives. While the compound itself is primarily an intermediate, its application in the construction of complex molecules with potential therapeutic activities underscores its significance for researchers and professionals in the field of drug discovery and development. The detailed experimental protocols for key transformations provide a practical guide for its utilization in the laboratory.

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